molecular formula C12H16O2 B2453990 3-Benzylpentanoic acid CAS No. 35237-29-7

3-Benzylpentanoic acid

Cat. No. B2453990
CAS RN: 35237-29-7
M. Wt: 192.258
InChI Key: IUPRIAQWPHFJRZ-UHFFFAOYSA-N
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Description

3-Benzylpentanoic acid is a chemical compound with the CAS Number: 35237-29-7 . It has a molecular weight of 192.26 and its IUPAC name is this compound .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H16O2/c1-2-10(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a melting point of 22-23 degrees Celsius . The compound is likely to have properties common to carboxylic acids, such as the ability to form hydrogen bonds .

Scientific Research Applications

  • Synthesis Processes : 3-Benzyl-3-methylpentanoic acid plays a role in synthesis processes involving addition, condensation, decarboxylation, Grignard reactions, hydrolysis of esters, nitriles, and more. It serves as a reactant, intermediate, and byproduct in these processes (Prout, Hartman, Huang, Korpics, & Tichelaar, 2003).

  • Metabolic Studies : In a clinical study of glucose transporter type I deficiency syndrome, methods were developed to quantify 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. This study underscores the relevance of 3-Benzylpentanoic acid derivatives in understanding metabolic disorders (Kallem, Primeaux, Ávila, Pascual, & Putnam, 2021).

  • Pharmaceutical Research : Benzoic acid, a related compound, is utilized as a model in pharmaceutical research for drug substances. Studies on its phase equilibria with water and organic solvents are critical for process design in pharmaceutical manufacturing (Reschke, Zherikova, Verevkin, & Held, 2016).

  • Inhibitor Studies : Compounds like 2-Benzyl-3,4-iminobutanoic acid have been evaluated as inhibitors for carboxypeptidase A, highlighting the potential of benzylated acids in enzyme inhibition research (Park & Kim, 2001).

  • Cancer Metabolism : In cancer research, derivatives of benzoic acid have been investigated for their potential in inhibiting malate dehydrogenase, an enzyme linked to cancer metabolism. This line of research is significant in developing novel cancer therapies (Naik et al., 2017).

  • Chemical Synthesis Mechanisms : Studies on reactions involving 3-methylpentanoic acid, which is structurally related to this compound, provide insights into chemical synthesis mechanisms. Online NMR spectroscopy has been used for a detailed mechanistic investigation of these reactions (Dunn, Codina, Foley, Marquez, & Zell, 2016).

  • Microbial Biosynthesis : Research into microbial biosynthesis of 3-amino-benzoic acid, a structurally similar compound, showcases the potential of utilizing microorganisms for the production of complex organic compounds (Zhang & Stephanopoulos, 2016).

  • Liquid Crystalline Properties : Novel benzoic acids with large branches have been synthesized to study their liquid crystalline properties. This research is relevant in the field of material science for developing new materials with specific thermal and optical properties (Weissflog et al., 1996).

Safety and Hazards

Safety information for 3-Benzylpentanoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-benzylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-10(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPRIAQWPHFJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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